

Chlorothalonil vs. its Hydroxy Metabolite: A Comparative Guide to Environmental Persistence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Hydroxy-2,5,6-trichloroisophthalonitrile
Cat. No.:	B139082

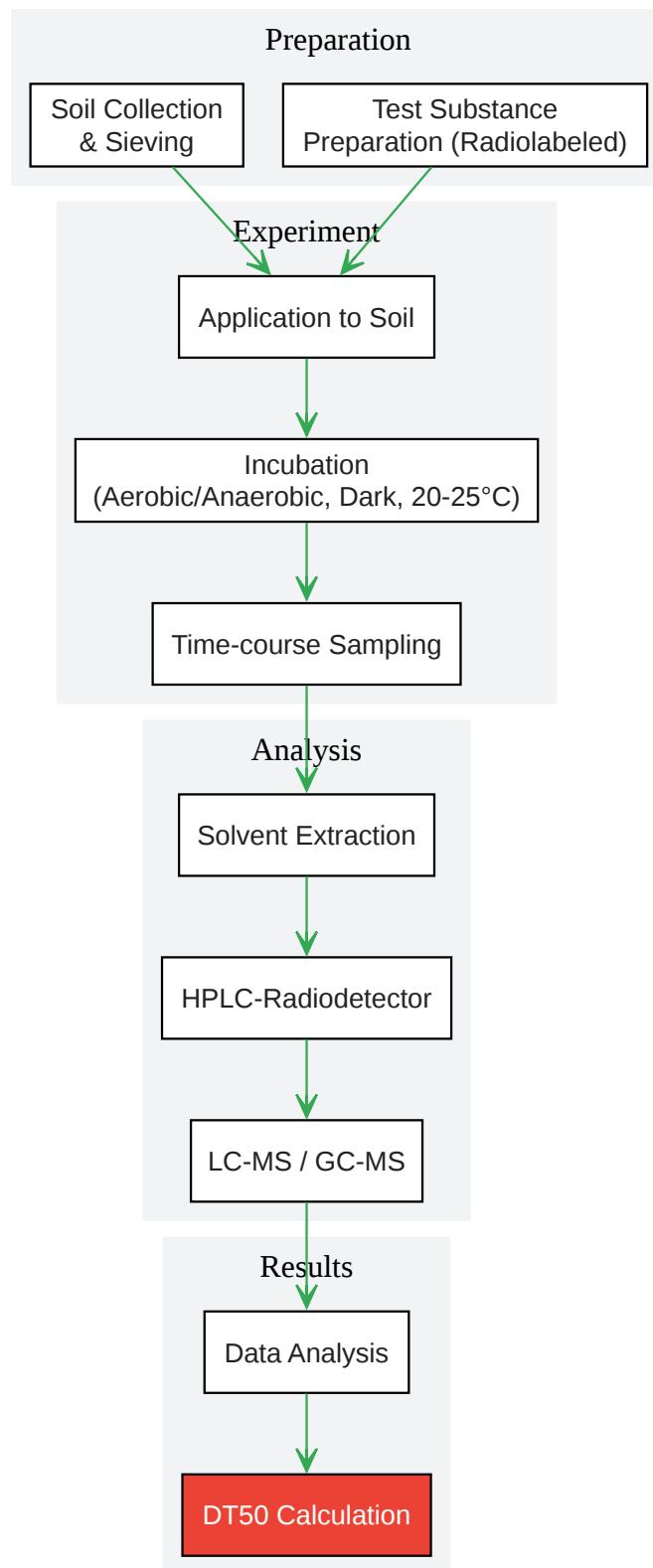
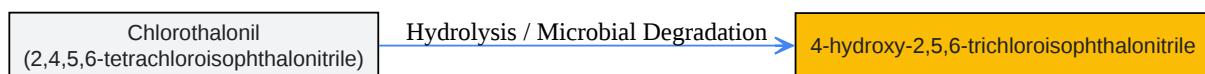
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of the broad-spectrum fungicide chlorothalonil and its principal hydroxy metabolite, **4-hydroxy-2,5,6-trichloroisophthalonitrile**. The information presented is supported by experimental data from peer-reviewed studies and regulatory guidelines to assist in environmental risk assessment and management.

Executive Summary

Chlorothalonil is a widely used fungicide that degrades in the environment to form several metabolites, with the 4-hydroxy metabolite being of primary concern due to its increased persistence. Experimental data consistently demonstrates that while chlorothalonil is moderately persistent, its 4-hydroxy metabolite exhibits significantly longer half-lives in both soil and aquatic environments. This heightened persistence, coupled with its potential for toxicity, underscores the importance of monitoring this metabolite in environmental compartments.



Data Presentation: Environmental Half-Life

The following table summarizes the reported half-lives (DT50) of chlorothalonil and its 4-hydroxy metabolite in soil and water under various experimental conditions.

Compound	Environmental Compartment	Half-Life (DT50)	Conditions	Reference
Chlorothalonil	Soil	< 1 - 3.5 days	Field study, peanut plots in Georgia, USA	[1][2][3][4]
Soil	10 - 60 days	General dissipation half-life	[5]	
Soil	4 - 40 days	Laboratory experiments, various soil types	[6]	
Soil	26 - 45 days	Turf plots, USA	[6]	
Water	< 8 days	General dissipation half-life	[5]	
Water	Approximately 44 hours	-	[7]	
4-hydroxychlorothalonil	Soil	10 - 22 days	Field study, peanut plots in Georgia, USA	[1][2][3][4]
Soil	36 - 220 days	Laboratory studies, sandy loam to clay soils	[6]	
Soil	Several years	-	[8]	

Degradation Pathway

The primary degradation pathway of chlorothalonil to its 4-hydroxy metabolite involves the hydrolytic dechlorination of the parent compound. This process can be influenced by both abiotic and biotic factors, including soil microbes.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. epa.gov [epa.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [Chlorothalonil vs. its Hydroxy Metabolite: A Comparative Guide to Environmental Persistence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139082#environmental-persistence-of-chlorothalonil-versus-its-hydroxy-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com